molecular formula C22H25BrFN3O2 B12480042 N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine CAS No. 940201-42-3

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B12480042
CAS No.: 940201-42-3
M. Wt: 462.4 g/mol
InChI Key: GXABGSXAVDHZSR-UHFFFAOYSA-N
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Description

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a complex organic compound that features a combination of bromine, ethoxy, fluorobenzyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine typically involves multiple steps. One common approach includes:

    Ethoxylation: The addition of an ethoxy group to the benzyl ring.

    Fluorobenzylation: The attachment of a fluorobenzyl group via an ether linkage.

    Imidazole Introduction: The incorporation of the imidazole ring through a nucleophilic substitution reaction.

    Final Assembly: The combination of the intermediate products to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring, for example, can bind to metal ions or enzymes, affecting their activity. The bromine and fluorobenzyl groups can also participate in various interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-bromo-5-ethoxy-4-[(4-chlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
  • N-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Uniqueness

N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

940201-42-3

Molecular Formula

C22H25BrFN3O2

Molecular Weight

462.4 g/mol

IUPAC Name

N-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C22H25BrFN3O2/c1-2-28-21-13-18(14-25-8-3-10-27-11-9-26-16-27)12-20(23)22(21)29-15-17-4-6-19(24)7-5-17/h4-7,9,11-13,16,25H,2-3,8,10,14-15H2,1H3

InChI Key

GXABGSXAVDHZSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OCC3=CC=C(C=C3)F

Origin of Product

United States

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